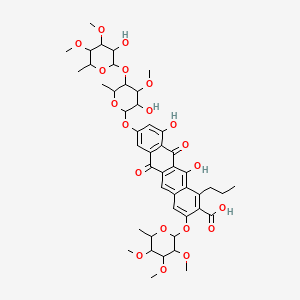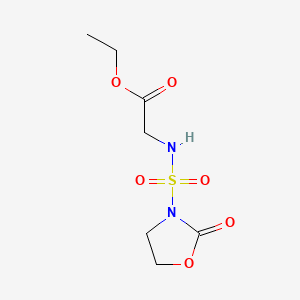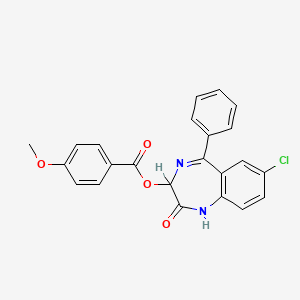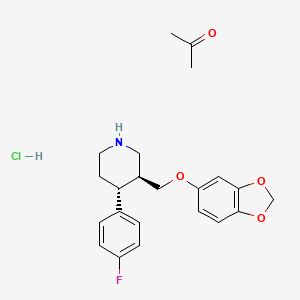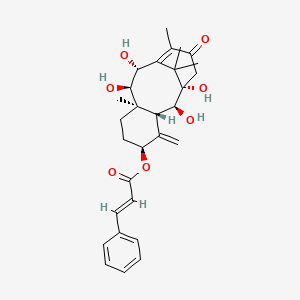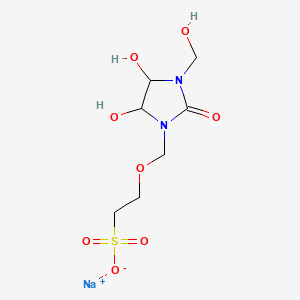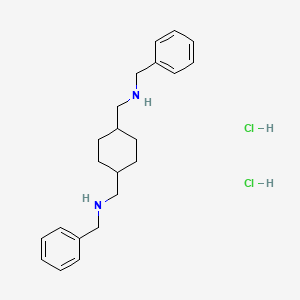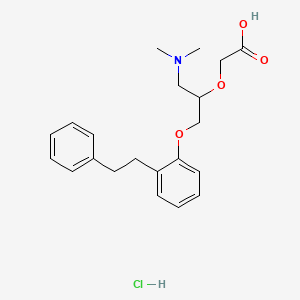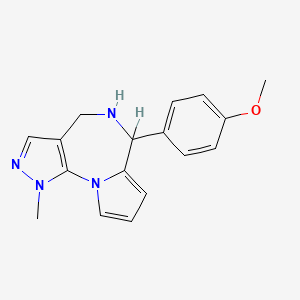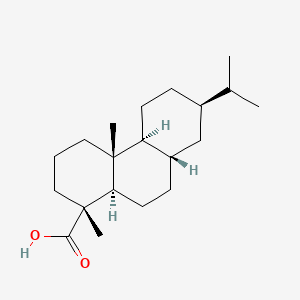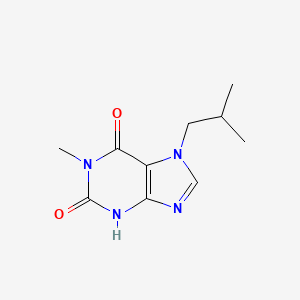
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-7-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-7-(2-methylpropyl)-3H-purine-2,6-dione, commonly known as a xanthine derivative, is a heterocyclic aromatic compound. It is structurally related to xanthine, a compound found in various natural sources such as tea, coffee, and cocoa. This compound is of significant interest due to its pharmacological properties, particularly its effects on the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-7-(2-methylpropyl)-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions: 1-Methyl-7-(2-methylpropyl)-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into its reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of purine oxides.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various alkylated purine derivatives.
科学的研究の応用
1-Methyl-7-(2-methylpropyl)-3H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and as a stimulant.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
作用機序
The compound exerts its effects primarily through the antagonism of adenosine receptors in the central nervous system. By binding to these receptors, it inhibits the action of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of other xanthine derivatives like caffeine and theobromine .
類似化合物との比較
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
Comparison: 1-Methyl-7-(2-methylpropyl)-3H-purine-2,6-dione is unique due to its specific alkylation pattern, which imparts distinct pharmacological properties. Unlike caffeine, which has three methyl groups, this compound has a methyl and an isobutyl group, leading to different receptor binding affinities and effects .
特性
CAS番号 |
137235-84-8 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC名 |
1-methyl-7-(2-methylpropyl)-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-6(2)4-14-5-11-8-7(14)9(15)13(3)10(16)12-8/h5-6H,4H2,1-3H3,(H,12,16) |
InChIキー |
VCBURIAVUSLZHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


